1-Isopropoxyhexane
Overview
Description
1-Isopropoxyhexane is an organic compound with the molecular formula C9H20O. It is an ether, specifically an aliphatic ether, characterized by the presence of an isopropoxy group attached to a hexane chain. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxyhexane can be synthesized through the Williamson ether synthesis. The process involves the following steps:
Epoxidation of 1-Hexene: 1-Hexene is treated with meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide.
Hydrolysis of the Epoxide: The epoxide is then hydrolyzed using a dilute acid such as sulfuric acid or hydrochloric acid to form 1-hexanol.
Formation of Isopropyl Bromide: Isopropanol is reacted with phosphorus tribromide (PBr3) to obtain isopropyl bromide.
Williamson Ether Synthesis: 1-Hexanol is reacted with sodium hydride (NaH) to form the alkoxide ion, which is then reacted with isopropyl bromide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
1-Isopropoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) or other nucleophilic species can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or other compounds depending on the nucleophile used.
Scientific Research Applications
1-Isopropoxyhexane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the study of biological pathways involving ethers.
Medicine: Research into its potential pharmacological properties and interactions with biological systems.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-isopropoxyhexane involves its interaction with molecular targets through its ether functional group. It can participate in various chemical reactions, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
1-Isopropoxyhexane can be compared with other similar ethers, such as:
1-Methoxyhexane: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Ethoxyhexane: Contains an ethoxy group instead of an isopropoxy group.
1-Butoxyhexane: Contains a butoxy group instead of an isopropoxy group.
Uniqueness: this compound is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity compared to other ethers. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
1-propan-2-yloxyhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-10-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMZJYFXGWPOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337067 | |
Record name | 1-Isopropoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-65-2 | |
Record name | 1-Isopropoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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